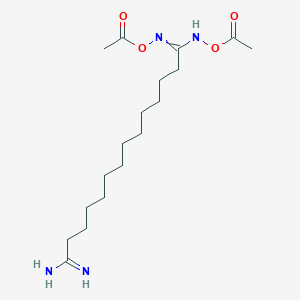
N~1~,N'~1~-Bis(acetyloxy)tetradecanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide is a synthetic organic compound characterized by the presence of two acetyloxy groups attached to a tetradecanediimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide typically involves the reaction of tetradecanediimidamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetyloxy groups.
Industrial Production Methods
Industrial production of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide may involve continuous-flow synthesis techniques to enhance the efficiency and yield of the process. This method allows for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy groups, yielding the parent tetradecanediimidamide.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, reduced tetradecanediimidamide, and substituted derivatives of the original compound.
Scientific Research Applications
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy groups may play a role in modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N’~1~-Bis(acetyloxy)hexadecanediimidamide
- N~1~,N’~1~-Bis(acetyloxy)octadecanediimidamide
- N~1~,N’~1~-Bis(acetyloxy)dodecanediimidamide
Uniqueness
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide is unique due to its specific chain length and the presence of two acetyloxy groups. This structural configuration imparts distinct chemical and biological properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Properties
CAS No. |
648440-47-5 |
|---|---|
Molecular Formula |
C18H34N4O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[[N-acetyloxy-C-(13-amino-13-iminotridecyl)carbonimidoyl]amino] acetate |
InChI |
InChI=1S/C18H34N4O4/c1-15(23)25-21-18(22-26-16(2)24)14-12-10-8-6-4-3-5-7-9-11-13-17(19)20/h3-14H2,1-2H3,(H3,19,20)(H,21,22) |
InChI Key |
HPGGARXEXFUUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=NOC(=O)C)CCCCCCCCCCCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
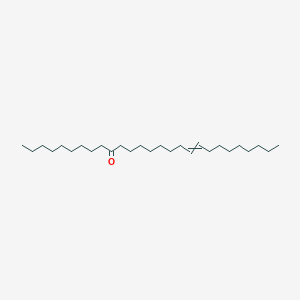
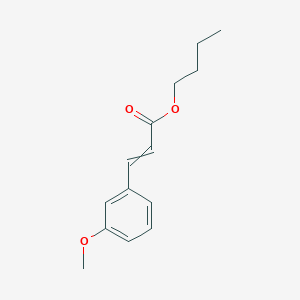

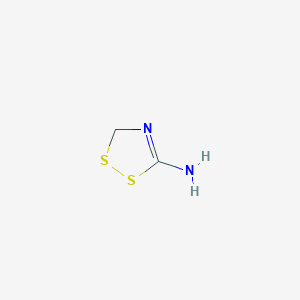
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

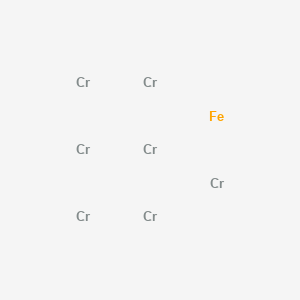
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
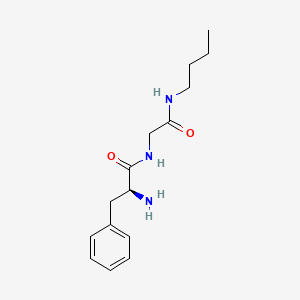
![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)
